molecular formula C7H9N<br>C6H5NH(CH3)<br>C7H9N B092194 N-methylaniline CAS No. 100-61-8

N-methylaniline

Cat. No.: B092194
CAS No.: 100-61-8
M. Wt: 107.15 g/mol
InChI Key: AFBPFSWMIHJQDM-UHFFFAOYSA-N
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Description

N-methylaniline: is an organic compound with the chemical formula C₆H₅NHCH₃ . It is a derivative of aniline, where one hydrogen atom attached to the nitrogen atom is replaced by a methyl group. This compound appears as a colorless to yellowish liquid with a faint ammonia-like odor. It is insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform .

Mechanism of Action

Target of Action

N-Methylaniline (NMA) is an aniline derivative, an organic compound with the chemical formula C6H5NH(CH3) . It is primarily used as a latent and coupling solvent and as an intermediate for dyes, agrochemicals, and other organic products manufacturing . It is also a principal component of NMA (monomethylaniline), a non-traditional antiknock agent used by petroleum refiners and fuel distributors to increase the octane number of gasoline .

Mode of Action

This compound interacts with its targets through various chemical reactions. For instance, it undergoes selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes . An equimolar reaction of this compound with PhSiH3 under a CO2 atmosphere yielded the N-formylation product . Furthermore, the reaction of this compound in the presence of excess Ph2SiH2 produced N,N-dimethylaniline .

Biochemical Pathways

It is known that aniline derivatives can undergo ultrafast h-atom loss upon absorption of an ultraviolet photon . This process is altered in this compound and other methylated anilines . The appearance times of photofragments are matched to excited state relaxation pathways, potentially involving a valence-to-Rydberg decay mechanism .

Pharmacokinetics

It is known that the substance is insoluble in water , which may affect its absorption and distribution in biological systems. It is metabolized in the liver to aniline by removal of a methyl (‘-CH3’) group .

Result of Action

This compound is toxic, and exposure can cause damage to the central nervous system and can also cause liver and kidney failure . On a molecular level, it can interact with various targets and undergo chemical reactions, leading to the production of different compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, the reaction of this compound with other compounds can be influenced by factors such as temperature .

Biochemical Analysis

Biochemical Properties

N-Methylaniline’s electrochemical properties make it valuable in the development of sensors for measuring dopamine concentration and detecting carcinoembryonic antigen

Cellular Effects

Exposure to high concentrations of this compound can have harmful effects on various organ systems in the body, including the liver, kidneys, central nervous system, and hematopoietic system . These effects may include tissue damage, oxidative stress, inflammation, and alterations in biochemical parameters .

Molecular Mechanism

It is known to induce toxicity in the liver, kidneys, central nervous system, and hematopoietic system through mechanisms that may include tissue damage, oxidative stress, inflammation, and alterations in biochemical parameters .

Temporal Effects in Laboratory Settings

In terms of acute toxicity studies, it has been observed that this compound can have adverse effects on different organ systems . Chronic exposure to this compound has been linked to cumulative toxic effects

Dosage Effects in Animal Models

Inhalation or oral exposure to high concentrations of this compound in animal models has been shown to induce toxicity in the liver, kidneys, central nervous system, and hematopoietic system . These effects may include tissue damage, oxidative stress, inflammation, and alterations in biochemical parameters

Metabolic Pathways

It is known that this compound can have adverse effects on different organ systems, which may include alterations in metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound can have adverse effects on different organ systems, which may include effects on its localization or accumulation .

Subcellular Localization

It is known that this compound can have adverse effects on different organ systems, which may include effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Aniline: One common method for synthesizing N-methylaniline involves the alkylation of aniline with methanol.

    Reaction with Dimethyl Sulfate: Another method involves the reaction of aniline with dimethyl sulfate. Dimethyl sulfate is added dropwise to a mixture of aniline and water at a temperature below 10°C.

Industrial Production Methods: Industrial production of this compound often involves the continuous alkylation of aniline with methanol in the presence of a catalyst. This method allows for large-scale production with high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of this compound:

Properties

IUPAC Name

N-methylaniline
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InChI

InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h2-6,8H,1H3
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InChI Key

AFBPFSWMIHJQDM-UHFFFAOYSA-N
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Canonical SMILES

CNC1=CC=CC=C1
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Molecular Formula

C7H9N, Array
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Related CAS

27082-18-4, 2739-12-0 (hydrochloride)
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DSSTOX Substance ID

DTXSID9021841
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Molecular Weight

107.15 g/mol
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Physical Description

N-methylaniline appears as a colorless to brown viscous liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Yellow to light-brown liquid with a weak, ammonia-like odor; [NIOSH], COLOURLESS OR SLIGHTLY YELLOW OILY LIQUID. TURNS BROWN ON EXPOSURE TO AIR., Yellow to light-brown liquid with a weak, ammonia-like odor.
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Boiling Point

385.3 °F at 760 mmHg (NTP, 1992), 196.25 °C, 194-196 °C, 385.3 °F
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Flash Point

175 °F (NTP, 1992), 175 °F, 175 °F CC, 79.5 °C c.c.
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Solubility

1 to 5 mg/mL at 70.7 °F (NTP, 1992), SOL IN ETHANOL, ETHER, CARBON TETRACHLORIDE, 5624 mg/l @ 25 °C, Solubility in water: none
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Density

0.989 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.989 @ 20 °C/4 °C, Relative density (water = 1): 0.99, 0.989
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Vapor Density

3.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.70 (AIR= 1), Relative vapor density (air = 1): 3.7, 3.9
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Vapor Pressure

1 mmHg at 106 °F (NTP, 1992), 0.45 [mmHg], 0.453 mm Hg @ 25 °C, calculated from experimentally derived coefficients, Vapor pressure, Pa at 20 °C: 39.9, 1 mmHg at 106 °F
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Color/Form

COLORLESS OR SLIGHTLY YELLOW LIQ, Yellow to light brown liquid.

CAS No.

100-61-8
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Melting Point

-71 °F (NTP, 1992), -57 °C, -71 °F
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Synthesis routes and methods I

Procedure details

Freshly distilled N-methylaniline (b.p. 196° C.) is prepared. To 1.07 g (0.01 mole) of the N-methylaniline is added 2.56 g (0.01 mole) of 2-bromobenzenesulfonyl chloride (98 w/w %). The mixture is stirred until hot. Ten percent sodium hydroxide is then added dropwise with stirring until the solution is slightly alkaline, and 2-bromo-N-methylbenzenesulfonanilide is formed as a viscous red-brown liquid. It is washed with water several times until the wash water is neutral to litmus paper. A viscous red-brown liquid is extracted with ether, and the ether layer is dried over magnesium sulfate, filtered and the solvent removed by evaporation. The yield of red-brown oil is 2.30 g (70% yield). 1H NMR (deuterioacetone): δ 7.1-8 (m, 9 ArH), 3.3 (s, 3H, N—CH3).
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Synthesis routes and methods II

Procedure details

The present inventors have found that TMAH is relatively stable in the presence of aniline and water, particularly at a water to TMAH mole ratio of about 4:1 and that TMAH decomposition occurs when this ratio is reduced to 3.5:1 or less, with concomitant formation of a proportional amount of N-methyl aniline which results from the decomposition of TMAH in the presence of aniline, as shown in Table 4 below. The TMAH decomposition can be decreased by reducing the hold period. As shown in the working examples, the stability of TMAH in the presence of aniline was evaluated by stage-wise distillation of water from a mixture of aqueous TMAH (35% w/w) in aniline to obtain a water to TMAH molar ratio of about 4:1, then about 3.5:1 and then about 3:1, successively at 75° C. under 55 mm Hg pressure (similar to the process conditions mentioned in the first TMAH concentration step of Example 13 of the '111 patent as well as Example 1 of the '538 patent) and subsequently maintaining the reaction mass under atmospheric pressure for a hold period of 4 hours
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Synthesis routes and methods III

Procedure details

0.01 mmol of the complex 1 produced in Example 1 and 5 mmol of N-methyl-N-phenylbenzamide were placed in a 50 mL-autoclave equipped with a stirrer, and the autoclave was purged with nitrogen. 1.5 mL of Methanol and 2.5 mL of methanol solution of 2.0 M sodium methoxide were added to the autoclave, and the autoclave was purged with hydrogen. The resulting mixture was stirred under hydrogen atmosphere (5 MPa) and 100 degrees C. for 16 hours to obtain a reaction solution. After the completion of reaction, the reaction solution was cooled, diluted with 40 mL of dichloromethane, and subjected to silica gel filtration (eluting solvent: dichloromethane/methanol=10/1). The thus obtained solution was concentrated, and then the resulting residue was purified by silica gel column chromatography (silica gel: 40 g, hexane/ethyl acetate=8/1 to 4/1). As a result, benzyl alcohol (425 mg, 90%) and N-methyl-N-phenylamine (440 mg, 82%) were obtained.
[Compound]
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Synthesis routes and methods IV

Procedure details

Referring to the above reaction diagram, tetrahydroquinoline may be alkylated in methanol by adding excess bromoethanol, sodium iodide and potassium carbonate and refluxing the solution for 24 hours. The product is preferably isolated in water and purified by vacuum distillation. If phenylpiperazine is the starting material, it is alkylated under the same reaction conditions. A 1-phenyl-4-piperidinol structure is synthesized by preparing N-but-3-enyl--N-methylaniline, and treating with aqueous trifluoroacetic acid. N-but-3-enyl--N-methylaniline is provided by alkylation of N-methylaniline with 4-bromobut-1-ene. 1-Phenyl-3-pyrrolidinol is synthesized by the reaction of aniline with 1,4-dibromo-2-butanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methylaniline
Reactant of Route 2
N-methylaniline
Reactant of Route 3
N-methylaniline
Reactant of Route 4
N-methylaniline
Reactant of Route 5
N-methylaniline
Reactant of Route 6
N-methylaniline
Customer
Q & A

Q1: What is the molecular formula and weight of N-methylaniline?

A1: The molecular formula of this compound is C7H9N, and its molecular weight is 107.15 g/mol. []

Q2: How does the structure of this compound influence its reactivity in nucleophilic aromatic substitution reactions?

A2: The presence of the methyl group on the nitrogen atom in this compound introduces steric hindrance, making it a less reactive nucleophile compared to aniline in SNAr reactions. This effect is particularly pronounced with bulky substituents on the aromatic ring of the electrophile. [, ]

Q3: Can the nitrogen atom in this compound act as a hydrogen bond donor or acceptor?

A3: Yes, the nitrogen atom in this compound can act as both a hydrogen bond donor and acceptor. This property influences its interactions with solvents and other molecules. []

Q4: What are some methods for synthesizing this compound?

A4: this compound can be synthesized through various methods, including the reaction of aniline with methanol in the presence of a catalyst, [] or the reaction of methylamine with chlorobenzene. [, ]

Q5: How does the choice of catalyst impact the selectivity of aniline N-methylation?

A5: Different catalysts can significantly affect the selectivity of aniline methylation. For example, CeO2-supported Cu sub-nanoparticle catalysts exhibit high selectivity towards this compound formation, minimizing the production of N,N-dimethylaniline. [] Similarly, certain Zn-Co-Fe oxide systems demonstrate excellent selectivity for this compound production. []

Q6: How does the solvent influence the adsorption of this compound onto phenolic resin adsorbents?

A6: Studies have shown that this compound adsorption onto phenolic resin in hexane is primarily driven by hydrogen bonding. The presence of polar solvents like ethanol or ethyl acetate in hexane can significantly impact the adsorption process by competing for hydrogen bonding sites. []

Q7: Can this compound participate in Si-Si bond cleavage reactions?

A7: Yes, this compound can induce Si-Si bond cleavage in compounds like Si2Cl6. Theoretical studies suggest an ionic SNi-Si nucleophilic substitution mechanism, leading to the formation of various aminated silicon species. []

Q8: What is unique about the reaction of this compound with 5a-acetyl-6a-carbethoxy-5a, 6a-dihydro-6H-cyclopropa[5a, 6a]pyrazolo[1, 5-a]pyrimidine-3-carbonitriles?

A8: This reaction results in a series of ring transformations, generating ethyl E- and Z-β-N-methylanilino-6-pyrazolo [1, 5-a] pyrimidineacrylates, N-pyrazolylpyrrole, and N-pyrazolylpyridone, along with a dihydropyrazolopyrimidine derivative. The specific product distribution depends on reaction conditions and substituents on the pyrazolopyrimidine ring. []

Q9: How can this compound-blocked polyisocyanates be used in polyurethane synthesis?

A9: this compound acts as a blocking agent for polyisocyanates, allowing for controlled reactivity in polyurethane formation. The blocked isocyanates react with alcohols at elevated temperatures, releasing this compound and forming the desired polyurethane linkages. [, ]

Q10: How do substituents on the this compound ring affect the cure kinetics of blocked polyisocyanates?

A10: Electron-donating substituents on the this compound ring generally retard the cure reaction with alcohols, while electron-withdrawing substituents enhance it. This effect is attributed to the influence of the substituents on the stability of the transition state during the deblocking reaction. [, ]

Q11: What are the major metabolic pathways of this compound in biological systems?

A11: this compound is primarily metabolized via N-demethylation, N-oxidation, and aromatic ring hydroxylation. Cytochrome P450 enzymes and flavin-containing monooxygenases play significant roles in these biotransformation reactions. [, ]

Q12: Does the presence of a fluorine atom in 4-fluoro-N-methylaniline affect its metabolism?

A12: Yes, the fluorine atom in 4-fluoro-N-methylaniline can be removed during metabolism, leading to the formation of defluorinated metabolites like 4-hydroxy-N-methylaniline. Both cytochrome P450 and flavin-containing monooxygenase contribute to this defluorination pathway. []

Q13: Can this compound contribute to the formation of N-nitrosamines?

A13: Yes, this compound can react with nitrosating agents, such as nitrosocysteine or those derived from nitrogen dioxide exposure, to form N-nitroso-N-methylaniline, a potential carcinogen. This reaction is influenced by factors such as pH and the presence of catalysts. [, , ]

Q14: What analytical techniques are commonly employed for the detection and quantification of this compound?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for analyzing this compound in various matrices, including air samples. [, , ] Gas chromatography (GC) is also employed, particularly in metabolic studies. []

Q15: How can infrared spectroscopy be used to study this compound?

A15: Infrared (IR) spectroscopy, particularly in the near-infrared region, can be used to study this compound, specifically to detect vibrational overtones of its N-H and C-H bonds. This technique, coupled with plasmonic nanoantennas, shows promise for enhancing the sensitivity of overtone detection. []

Q16: Can this compound be detected in microfluidic devices?

A16: Yes, this compound can be detected in microfluidic devices integrated with planar chalcogenide glass waveguides. This innovative approach leverages the absorption fingerprint of this compound near 1496 nm, offering potential for miniaturized chemical sensing applications. []

Q17: What are some applications of poly(this compound) (PNMA) in material science?

A17: PNMA, the polymerized form of this compound, is a conducting polymer with various applications. It can be used as a coating material for corrosion protection on surfaces like stainless steel. [] PNMA nanocomposites, such as those with lignin, demonstrate potential as sorbents for removing and recovering metal ions like silver from aqueous solutions. []

Q18: How does the choice of electrolyte affect the electrochemical polymerization of this compound?

A18: The conductivity and morphology of PNMA films obtained through electropolymerization are highly dependent on the electrolyte used. For instance, electrolytes containing sulfate anions tend to yield more conductive PNMA films compared to those with perchlorate anions. []

Q19: Can PNMA be used in the development of biosensors?

A19: Yes, PNMA, particularly when modified with metal ions like nickel, demonstrates potential for developing enzyme-free glucose biosensors. The PNMA/Ni2+ modified electrodes show good electrocatalytic activity for glucose oxidation and can be further enhanced with Nafion to minimize interference from other species. []

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